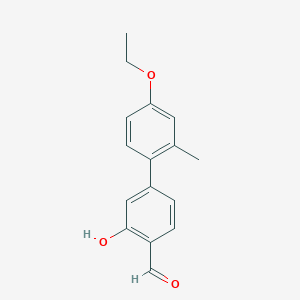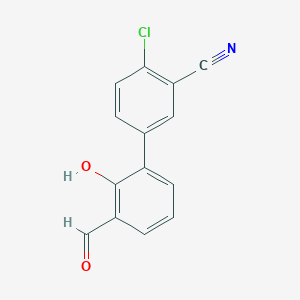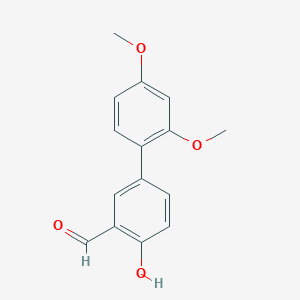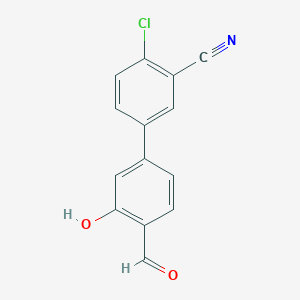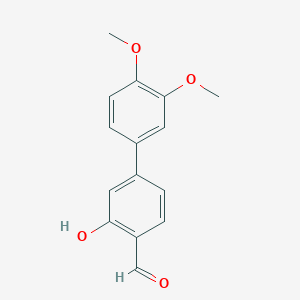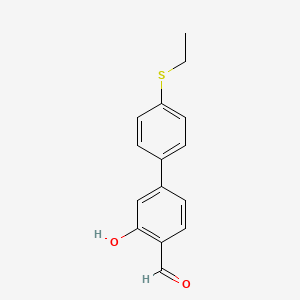
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-(2,4-DMPF)), is an organic compound that has a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry. 6-(2,4-DMPF) is a white solid, with a melting point of 115-117°C and a boiling point of 271-273°C. It is soluble in alcohols, chloroform, and ethyl acetate, and insoluble in water.
Scientific Research Applications
6-(2,4-DMPF) is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 6-(2,4-DMPF) is used as a starting material for the synthesis of various compounds, such as drugs, pesticides, and fragrances. In analytical chemistry, it is used as a reagent for the analysis of various compounds. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs.
Mechanism of Action
6-(2,4-DMPF) is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 6-(2,4-DMPF) is not well understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-DMPF) are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 6-(2,4-DMPF) has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,4-DMPF) in laboratory experiments include its low cost, availability, and stability. In addition, 6-(2,4-DMPF) is relatively non-toxic and has a low melting point, which makes it easy to handle and store. The main limitation of 6-(2,4-DMPF) is its lack of solubility in water, which limits its use in some experiments.
Future Directions
Future research on 6-(2,4-DMPF) should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on the development of more efficient synthesis methods for 6-(2,4-DMPF). Finally, further research should focus on the development of new methods for the analysis and quantification of 6-(2,4-DMPF).
Synthesis Methods
6-(2,4-DMPF) can be synthesized by the reaction of 2,4-dimethoxyphenol and formic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYZRNROKGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685238 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-07-6 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)
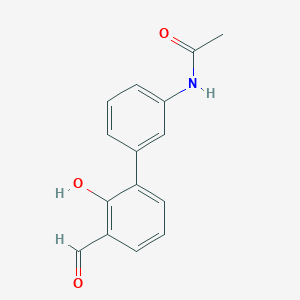
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

